molecular formula C15H7IN2O3 B070816 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione CAS No. 169038-51-1

4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione

Cat. No. B070816
M. Wt: 390.13 g/mol
InChI Key: IBHLEOQGTNSRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione, also known as IQD, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. IQD is a member of the indoloquinazoline family of compounds and has been shown to have interesting biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been shown to inhibit the activity of protein kinases, which are important regulators of cell growth and division. In addition, 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been shown to inhibit the activity of various neurotransmitter receptors in the brain, which may contribute to its effects on behavior and cognition.

Biochemical And Physiological Effects

4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on cancer cells and neurotransmitter receptors, 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been shown to have antioxidant and anti-inflammatory properties. These properties may contribute to its potential therapeutic applications in a variety of diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione in lab experiments is its potent inhibitory effects on various enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of action of various drugs and neurotransmitters. However, the synthesis of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione is a challenging process that requires specialized equipment and expertise. In addition, the potential toxicity of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione must be carefully considered when designing experiments.

Future Directions

There are many potential future directions for research on 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione. One area of interest is the development of new cancer therapies based on the inhibitory effects of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione on cancer cells. In addition, the potential therapeutic applications of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione in other diseases, such as Alzheimer's disease and Parkinson's disease, are also being explored. Finally, further research is needed to fully understand the mechanisms of action of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione and to develop new synthetic methods for its production.

Synthesis Methods

The synthesis of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione is a multi-step process that involves the reaction of 2-amino-3-iodoaniline with various reagents to create the desired compound. The final step involves the oxidation of the intermediate compound to form 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione. The synthesis of 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione is a challenging process that requires specialized equipment and expertise.

Scientific Research Applications

4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been used in a variety of scientific research applications, including cancer research, drug discovery, and neuroscience. 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been shown to have a potent inhibitory effect on a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies. In addition, 4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione has been used as a tool for studying the mechanisms of action of various drugs and neurotransmitters in the brain.

properties

CAS RN

169038-51-1

Product Name

4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione

Molecular Formula

C15H7IN2O3

Molecular Weight

390.13 g/mol

IUPAC Name

4-hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione

InChI

InChI=1S/C15H7IN2O3/c16-7-4-5-10-9(6-7)13(20)14-17-12-8(15(21)18(10)14)2-1-3-11(12)19/h1-6,19H

InChI Key

IBHLEOQGTNSRBN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)I

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)I

synonyms

Indolo[2,1-b]quinazoline-6,12-dione, 4-hydroxy-8-iodo-

Origin of Product

United States

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